3-Methyl-4-penten-1-ol
Overview
Description
3-Methyl-4-penten-1-ol is an organic compound with the molecular formula C(6)H({12})O. It is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications. The compound features a pentenyl group with a hydroxyl group attached to the first carbon and a methyl group on the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-penten-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-4-pentene. This method typically uses diborane (B(_2)H(_6)) followed by hydrogen peroxide (H(_2)O(_2)) and sodium hydroxide (NaOH) to yield the alcohol.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 3-methyl-4-pentyn-1-ol. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl(_2)) can convert the alcohol to the corresponding chloride.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products:
Oxidation: 3-Methyl-4-pentenal or 3-Methyl-4-pentenoic acid.
Reduction: 3-Methylpentane.
Substitution: 3-Methyl-4-pentenyl chloride.
Scientific Research Applications
3-Methyl-4-penten-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is employed in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 3-Methyl-4-penten-1-ol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a double bond at a different position.
4-Methyl-3-penten-1-ol: Similar structure but
Properties
IUPAC Name |
3-methylpent-4-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,6-7H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQTYOGWYLVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885944 | |
Record name | 4-Penten-1-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51174-44-8 | |
Record name | 3-Methyl-4-penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51174-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Penten-1-ol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-1-ol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Penten-1-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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